molecular formula C18H15NO4 B1487683 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid CAS No. 1255147-01-3

4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid

Cat. No.: B1487683
CAS No.: 1255147-01-3
M. Wt: 309.3 g/mol
InChI Key: IGQNPFHSPBVLAF-UHFFFAOYSA-N
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Description

4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes a quinoline ring system substituted with an ethoxyphenoxy group at the 2-position and a carboxylic acid group at the 2-position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid typically involves multiple steps, starting with the formation of the quinoline core One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The quinoline ring can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like halogens (e.g., bromine) and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Quinone derivatives, such as 4-(2-ethoxyphenoxy)quinoline-2,3-dione.

  • Reduction: Hydroquinoline derivatives, such as 4-(2-ethoxyphenoxy)quinoline-2-ol.

  • Substitution: Halogenated quinolines and alkylated quinolines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.

Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in cancer treatment, the compound may inhibit the activity of certain enzymes or receptors involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 4-(2-Ethoxyphenoxy)butanoic acid

  • 4-(2-Ethoxyphenoxy)piperidine

  • Ethyl 2-(4-ethoxyphenoxy)acetate

Uniqueness: 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid stands out due to its quinoline core, which imparts unique chemical and biological properties compared to other ethoxyphenoxy derivatives. Its carboxylic acid group also adds to its versatility in chemical reactions and applications.

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Properties

IUPAC Name

4-(2-ethoxyphenoxy)quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-2-22-15-9-5-6-10-16(15)23-17-11-14(18(20)21)19-13-8-4-3-7-12(13)17/h3-11H,2H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQNPFHSPBVLAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=CC(=NC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601238624
Record name 2-Quinolinecarboxylic acid, 4-(2-ethoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255147-01-3
Record name 2-Quinolinecarboxylic acid, 4-(2-ethoxyphenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Quinolinecarboxylic acid, 4-(2-ethoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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